molecular formula C18H25N7O B6448488 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549027-12-3

4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No. B6448488
CAS RN: 2549027-12-3
M. Wt: 355.4 g/mol
InChI Key: JQJVZSNZNJNAEM-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl)morpholine (4-MPM) is a novel synthetic compound with a wide range of research applications. It is a member of the morpholine family of compounds, which are widely used in the pharmaceutical and industrial sectors. 4-MPM is a nitrogen-containing heterocyclic compound with a range of interesting properties and potential applications.

Scientific Research Applications

4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of potential applications in scientific research. It has been used as a tool for the study of enzyme inhibition, ion channel modulation, and receptor binding. It has also been used in the study of the pharmacology of G-protein-coupled receptors and the regulation of calcium channels. Furthermore, 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of action of anticonvulsants.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantage of using 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments is its wide range of applications. It can be used to study a variety of biochemical and physiological processes, making it a versatile tool for research. However, there are some limitations to using 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments. For example, its solubility in water is limited and it is not stable at high temperatures.

Future Directions

The potential applications of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine are vast and there are many possible future directions for research. One potential area of research is to explore the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as a therapeutic agent for neurological disorders. Additionally, further research could be conducted to investigate the mechanisms of action of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine at different receptors and ion channels. Another potential area of research is to explore the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as a tool for drug discovery. Finally, further research could be conducted to investigate the potential of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine as an adjuvant therapy for cancer.

Synthesis Methods

The synthesis of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a multi-step process. The first step involves the reaction of 6-methyl-2-piperazin-1-ylpyrimidine with 4-morpholine-2-carboxylic acid in aqueous solution. This reaction is followed by the condensation of the resulting product with 3-methylpyrazin-2-yl chloride to form the desired product. The final step involves the purification of the compound by recrystallization. The overall yield of the reaction is approximately 70%.

properties

IUPAC Name

4-[6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-16(23-9-11-26-12-10-23)22-18(21-14)25-7-5-24(6-8-25)17-15(2)19-3-4-20-17/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJVZSNZNJNAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-Methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

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